N-Acetyl-3,3',5-triiodo-L-thyronine-d3
Description
Properties
Molecular Formula |
C₁₇H₁₁D₃I₃NO₅ |
|---|---|
Molecular Weight |
696.03 |
Synonyms |
N-Acetyl-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for N Acetyl 3,3 ,5 Triiodo L Thyronine D3
Chemical Synthesis Pathways for N-Acetylation of Triiodothyronine Precursors
The foundational step in synthesizing N-Acetyl-3,3',5-triiodo-L-thyronine-d3 is the N-acetylation of the precursor, 3,3',5-triiodo-L-thyronine (T3). sigmaaldrich.comcaymanchem.com This transformation targets the primary amino group of the alanine (B10760859) side chain. N-acetylation is a common and well-established reaction in organic synthesis, involving the introduction of an acetyl group onto a nitrogen atom. nih.gov Several methods can be employed for the N-acylation of primary amines, which are applicable to the synthesis of the target compound. tandfonline.comtandfonline.com
Commonly, this involves reacting the amine with an acylating agent like acetyl chloride or acetic anhydride (B1165640). nih.govtandfonline.com The reaction can be performed in various solvent systems and may be catalyzed by a base or an acid. For instance, a standard laboratory procedure involves dissolving the amine substrate and a base, such as pyridine (B92270) or triethylamine, in a solvent like dichloromethane (B109758) (DCM). stackexchange.com Acetyl chloride is then added, often at reduced temperatures, to control the reaction's exothermicity. stackexchange.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). tandfonline.com
Alternative and more environmentally benign methods have also been developed. One such approach uses iodine as a catalyst for the N-acylation of amines with acetyl chloride under solvent-free conditions at room temperature. tandfonline.comtandfonline.com This method is noted for its mild conditions, high efficiency, and excellent yields. tandfonline.comtandfonline.com Another green chemistry approach involves a continuous-flow acetylation reaction using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a recyclable Lewis acid catalyst. nih.gov This process avoids hazardous reagents like acetyl chloride and acetic anhydride. nih.gov Acetic acid has also been reported as a catalyst for N-acetylation using esters like ethyl acetate (B1210297) as the acyl source. rsc.org
The choice of method depends on factors such as the scale of the synthesis, the stability of the precursor molecule (3,3',5-triiodo-L-thyronine), and the desired purity of the final product.
| Method | Acylating Agent | Catalyst/Reagent | Key Features |
| Classical Acetylation | Acetyl Chloride | Pyridine or Triethylamine | Widely used, effective for many amines. stackexchange.com |
| Anhydride Acetylation | Acetic Anhydride | Acid or Base Catalyst | Common, readily available reagents. tandfonline.com |
| Iodine-Catalyzed Acylation | Acetyl Chloride | Iodine (catalytic) | Mild, solvent-free, high yield, environmentally benign. tandfonline.comtandfonline.com |
| Continuous-Flow Acetylation | Acetonitrile | Alumina (Lewis Acid) | Uses safer reagents, suitable for scale-up. nih.gov |
| Ester-Based Acetylation | Ethyl Acetate | Acetic Acid (catalytic) | Inexpensive and simple method. rsc.org |
Targeted Deuteration Techniques for Specific Isotopic Incorporation (d3)
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org For this compound, the "d3" designation indicates that three deuterium (B1214612) (²H or D) atoms have been incorporated into the molecule. Stable isotopes like deuterium are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR). wikipedia.org Deuteration has become a significant strategy in drug development to potentially alter and improve pharmacokinetic profiles. medchemexpress.com
In the context of this compound, the most logical position for the d3 label is on the N-acetyl group, forming a trideuteroacetyl moiety (-COCD₃). This is achieved by using a deuterated acetylating agent during the synthesis step described previously. Instead of using standard acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), their deuterated counterparts, acetyl-d3 chloride (CD₃COCl) or acetic-d3 anhydride ((CD₃CO)₂O), are used.
The chemical reaction for N-acetylation remains the same, but the deuterium atoms are carried over from the reagent to the final product. For example, reacting 3,3',5-triiodo-L-thyronine with acetyl-d3 chloride in the presence of a base would yield N-(acetyl-d3)-3,3',5-triiodo-L-thyronine. This method ensures specific placement of the deuterium label on the acetyl group, which is a common site for metabolic activity and provides a distinct mass shift for analytical purposes.
Methodologies for Characterization of Synthetic this compound for Research Purity and Isotopic Enrichment
Following the synthesis of an isotopically labeled compound, it is crucial to determine its chemical purity and confirm its isotopic enrichment. almacgroup.comalmacgroup.com A combination of analytical techniques is typically employed for this comprehensive characterization. rsc.org
High-Resolution Mass Spectrometry (HR-MS) is a primary tool for this analysis. nih.gov Advances in Time-of-Flight (TOF) mass spectrometry, often coupled with liquid chromatography (LC-MS), allow for vastly improved resolution between the different isotopologues (molecules that differ only in their isotopic composition). almacgroup.comresearchgate.net The general workflow involves:
Separation : The synthesized compound is analyzed using an optimized UHPLC/MS method to separate the main product from any impurities. almacgroup.com
Mass Analysis : A high-resolution mass spectrum is acquired. The high mass accuracy makes it possible to distinguish between the unlabeled compound (d0) and the desired deuterated compound (d3), as well as other minor isotopologues (d1, d2). researchgate.net
Isotopic Purity Calculation : The isotopic purity is determined by analyzing the relative abundance of the H/D isotopolog ions. nih.gov Extracted Ion Chromatograms (EICs) are generated for each isotopologue, and their peak areas are integrated. almacgroup.com The ratios of these areas, after correcting for the natural isotopic abundance of elements like carbon-13, provide a quantitative measure of isotopic enrichment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the structural integrity of the molecule and the specific location of the deuterium labels. rsc.org While ¹H NMR can show the absence of proton signals at the deuterated positions, ²H NMR can directly detect the deuterium atoms, confirming their placement on the acetyl group.
The combination of these methods ensures that the synthetic this compound is structurally correct, chemically pure, and possesses the specified level of isotopic enrichment required for its intended research applications. rsc.org
| Technique | Purpose | Information Obtained |
| LC-MS/HR-MS | Purity and Isotopic Enrichment Analysis | Separation of impurities, accurate mass measurement, determination of the relative abundance of d0, d1, d2, and d3 isotopologues. almacgroup.comalmacgroup.comnih.gov |
| NMR Spectroscopy | Structural Verification and Label Position | Confirmation of the overall chemical structure and verification of the specific site of deuteration. rsc.org |
| TLC | Reaction Monitoring | Qualitative assessment of reaction completion by tracking the disappearance of the starting material. tandfonline.com |
Metabolic Pathways and Biotransformation Studies of N Acetylated Thyronines
Enzymatic N-Acetylation and Deacetylation Processes in Cellular and Subcellular Systems
The metabolism of thyroid hormones and their analogs is regulated by various post-translational modifications, including acetylation and deacetylation, which can alter their biological activity and fate. nih.gov These processes are controlled by specific enzyme families within cellular and subcellular compartments.
N-Acetylation: The addition of an acetyl group to the primary amine of the thyronine structure is an enzymatic process catalyzed by N-acetyltransferases (NATs). helsinki.fi NATs are cytosolic enzymes that use acetyl-coenzyme A as a donor to transfer an acetyl group to various substrate molecules. helsinki.fi This modification is recognized as an inactivation mechanism for thyroid hormone derivatives. nih.gov For instance, studies on thyronamines, which are decarboxylated metabolites of thyroid hormones, show they are rapidly converted to N-acetylated compounds, indicating a functional pathway for the N-acetylation of thyronine-like structures in vivo. nih.gov The N-acetyltransferase 2 (NAT2) enzyme system, in particular, has been implicated as a susceptibility factor in thyroid cancer, suggesting its involvement in the biotransformation of compounds active in the thyroid. aacrjournals.org
Deacetylation: The removal of the acetyl group is catalyzed by deacetylases. While specific deacetylases for N-acetylated thyronines have not been exhaustively characterized, histone deacetylases (HDACs) and the sirtuin (SIRT) family of proteins are the primary candidates. These enzymes are known to remove acetyl groups from a wide range of proteins beyond histones. nih.gov SIRT1, a member of the sirtuin family, has been shown to deacetylate the thyroid hormone receptor (TR), indicating that the enzymatic machinery for deacetylation is active within the sphere of thyroid hormone signaling. nih.gov It is plausible that these enzymes, particularly those localized in the nucleus and cytoplasm, can act on N-acetylated thyronines, thereby reversing the modification and potentially altering the compound's activity or subsequent metabolic processing. nih.govnih.gov
The dynamic balance between N-acetylation and deacetylation, governed by NATs and HDACs/SIRTs, likely plays a significant role in modulating the intracellular concentration and activity of acetylated thyronine analogs.
Table 1: Enzymatic Systems Implicated in N-Acetylated Thyronine Metabolism
| Process | Enzyme Family | Subcellular Location | Function | Potential Role for N-Acetyl-T3-d3 |
|---|---|---|---|---|
| N-Acetylation | N-Acetyltransferases (NATs) | Cytosol | Adds an acetyl group, often leading to inactivation. nih.govhelsinki.fi | Formation from a T3-d3 precursor. |
| Deacetylation | Histone Deacetylases (HDACs), Sirtuins (SIRTs) | Nucleus, Cytoplasm | Removes an acetyl group, potentially reversing inactivation. nih.govnih.gov | Removal of the N-acetyl group, regenerating T3-d3. |
| Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | Endoplasmic Reticulum | Adds glucuronic acid to increase water solubility for excretion. helsinki.fihyphadiscovery.com | Inactivation and preparation for elimination. |
| Conjugation (Sulfation) | Sulfotransferases (SULTs) | Cytosol | Adds a sulfate (B86663) group to increase water solubility for excretion. nih.govhelsinki.fi | Inactivation and preparation for elimination. |
Deiodination and Conjugation Pathways of N-Acetyl-3,3',5-triiodo-L-thyronine-d3
Once formed or administered, this compound is subject to further metabolism through two principal pathways critical for thyroid hormone inactivation and clearance: deiodination and conjugation.
Deiodination: This process involves the enzymatic removal of iodine atoms, catalyzed by the deiodinase family of enzymes (D1, D2, and D3). nih.gov For an N-acetylated T3 analog, the most significant deiodination pathway is inner-ring deiodination (IRD), which is a catabolic, inactivating step. This reaction is primarily catalyzed by Type 3 deiodinase (D3) and, to a lesser extent, Type 1 deiodinase (D1). nih.govoup.com The removal of the iodine atom at the 5-position of the inner ring of N-Acetyl-T3-d3 results in the formation of N-Acetyl-3,3'-diiodo-L-thyronine-d3 (N-Acetyl-T2-d3), a biologically inactive metabolite. oup.commdpi.com As T3 is the preferred substrate for D3, this pathway is expected to be a major route for the metabolic clearance of N-Acetyl-T3-d3. oup.com
Conjugation: To facilitate excretion, thyroid hormones and their metabolites are rendered more water-soluble through conjugation with glucuronic acid or sulfate. nih.gov
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are membrane-bound enzymes primarily in the endoplasmic reticulum. helsinki.fi N-glucuronidation is a common metabolic pathway for compounds containing amine groups. nih.gov UGT enzymes, such as UGT1A4 and UGT2B10, are known to be particularly important for N-glucuronidation in humans, making it a highly probable metabolic fate for N-Acetyl-T3-d3. hyphadiscovery.comhyphadiscovery.com The resulting glucuronide conjugate is highly polar and readily excreted in bile and urine. nih.gov
Sulfation: This pathway involves the transfer of a sulfonate group to the phenolic hydroxyl group of the outer ring, a reaction catalyzed by cytosolic sulfotransferases (SULTs). helsinki.fi Sulfation is another established route for thyroid hormone inactivation and clearance. nih.gov The sulfated N-Acetyl-T3-d3 conjugate would likewise be targeted for excretion.
Intracellular and Extracellular Metabolic Fate of this compound in Model Systems
The metabolic fate of this compound is determined by its journey from the extracellular space into target cells, where it undergoes enzymatic modification.
Extracellular and Transport Phenomena: In the bloodstream, the bioavailability of thyroid hormones is regulated by their binding to transport proteins. Acetylated derivatives, such as N-acetyl-L-thyroxine, have been shown to have weak binding to thyroxine-binding globulin (TBG). This suggests that N-Acetyl-T3-d3 may exist in a more "free" state in the extracellular fluid compared to its non-acetylated counterpart, potentially altering its availability for cellular uptake. The entry of thyroid hormones into cells is not a passive process but is mediated by specific transporters, including the monocarboxylate transporters (MCT8, MCT10), organic anion transporting polypeptides (OATPs), and L-type amino acid transporters (LATs). nih.govnih.gov The N-acetylation of the primary amine group could influence the affinity of the molecule for these transporters, thereby modulating its rate of entry into target cells where metabolic enzymes reside.
Intracellular Metabolism: Upon entering a cell, N-Acetyl-T3-d3 becomes a substrate for the intracellular metabolic machinery. The primary fate within the cell is catabolism through the deiodination and conjugation pathways described previously. nih.gov Deiodinases are integral membrane proteins with their catalytic domain facing the cytosol, where they act on thyronines. nih.gov Similarly, UGTs in the endoplasmic reticulum and SULTs in the cytosol carry out conjugation reactions. helsinki.fi The resulting inactive and water-soluble metabolites, such as N-Acetyl-T2-d3 and glucuronidated or sulfated conjugates, are then effluxed from the cell to be eliminated from the body. The "d3" stable isotope label on the molecule allows researchers to use mass spectrometry to distinguish the administered compound and its specific metabolites from endogenous, non-labeled thyroid hormones.
Table 2: Predicted Metabolic Pathways and Products of this compound
| Metabolic Pathway | Key Enzyme(s) | Reaction | Primary Product | Biological Significance |
|---|---|---|---|---|
| Inner-Ring Deiodination | D3, D1 | Removal of iodine from the 5-position. oup.commdpi.com | N-Acetyl-3,3'-diiodo-L-thyronine-d3 (N-Acetyl-T2-d3) | Inactivation of the hormone analog. |
| Glucuronidation | UGTs | Conjugation with glucuronic acid at the phenolic hydroxyl or acetylated amino group. helsinki.fihyphadiscovery.com | N-Acetyl-T3-d3-glucuronide | Increased water solubility for biliary/renal excretion. |
| Sulfation | SULTs | Conjugation with a sulfate group at the phenolic hydroxyl group. nih.govhelsinki.fi | N-Acetyl-T3-d3-sulfate | Increased water solubility for biliary/renal excretion. |
| Deacetylation | HDACs, SIRTs (putative) | Removal of the N-acetyl group. nih.govnih.gov | 3,3',5-triiodo-L-thyronine-d3 (T3-d3) | Re-formation of the active hormone analog. |
Role of Deiodinases (D1, D2, D3) in the Metabolism of Acetylated Thyroid Hormone Analogs in Research Models
The deiodinase enzymes are central regulators of thyroid hormone activity, and their function is critical to understanding the metabolism of acetylated analogs like N-Acetyl-T3-d3. nih.gov These selenoenzymes exhibit distinct tissue distributions, substrate specificities, and catalytic functions, which together provide tissue-specific control over thyroid hormone signaling. nih.govmdpi.com
Type 1 Deiodinase (D1): Found predominantly in tissues with high metabolic activity such as the liver, kidneys, and thyroid gland, D1 can perform both outer-ring (activating) and inner-ring (inactivating) deiodination. nih.gov Its activity contributes to the pool of circulating T3 but also aids in clearing inactive iodothyronines. hyphadiscovery.com In the context of N-Acetyl-T3-d3, D1 would contribute to its inactivation by converting it to N-Acetyl-T2-d3. nih.gov
Type 2 Deiodinase (D2): D2 is considered the primary activating enzyme, converting T4 to the more potent T3. It is highly expressed in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, where it provides a local source of active T3. nih.gov Since its primary function is T4 activation and N-Acetyl-T3-d3 is already a T3 analog, D2 is expected to play a minimal role in its direct metabolism. nih.gov
Type 3 Deiodinase (D3): As the principal inactivating deiodinase, D3 exclusively catalyzes inner-ring deiodination. oup.commdpi.com It is highly expressed in the placenta, fetal tissues, and the central nervous system, where it serves to protect tissues from excessive thyroid hormone exposure. oup.com T3 is the preferred substrate for D3, which efficiently converts it to inactive T2. mdpi.com Therefore, D3 is the most important deiodinase for the metabolic clearance and inactivation of N-Acetyl-T3-d3, catalyzing its conversion to N-Acetyl-T2-d3. Research using N-acetylcysteine (NAC) has shown that it can decrease D3 expression and activity, highlighting a link between cellular redox state and thyroid hormone inactivation pathways. nih.govnih.gov
Table 3: Characteristics of Iodothyronine Deiodinases and Their Role in N-Acetyl-T3-d3 Metabolism
| Characteristic | Type 1 Deiodinase (D1) | Type 2 Deiodinase (D2) | Type 3 Deiodinase (D3) |
|---|---|---|---|
| Primary Location | Liver, Kidney, Thyroid nih.gov | Brain, Pituitary, Brown Adipose Tissue, Muscle nih.gov | Placenta, Fetal Tissues, Skin, Brain oup.commdpi.com |
| Main Function | Activation & Inactivation | Activation | Inactivation |
| Catalytic Reaction | Outer & Inner Ring Deiodination nih.gov | Outer Ring Deiodination nih.gov | Inner Ring Deiodination oup.commdpi.com |
| Substrate Preference | rT3 > T4 > T3 | T4 >> rT3 | T3 > T4 |
| Predicted Role for N-Acetyl-T3-d3 Metabolism | Contributes to inactivation via conversion to N-Acetyl-T2-d3. | Minimal role, as it primarily activates T4. | Primary enzyme for inactivation via conversion to N-Acetyl-T2-d3. oup.commdpi.com |
Molecular and Cellular Interactions of N Acetylated Thyronine Derivatives
Investigating Interactions with Thyroid Hormone Receptors (TRα, TRβ) and Co-regulators
There is no specific data on the interaction of N-Acetyl-3,3',5-triiodo-L-thyronine-d3 with thyroid hormone receptors (TRs). However, studies on other acetylated thyronines reveal that acetylation can significantly alter receptor affinity.
The parent hormone, T3, is a potent agonist of both TRα and TRβ, with a high binding affinity (Ki ≈ 2.3 nM for both). caymanchem.com This interaction is crucial for the classical genomic pathway of thyroid hormone action, where the T3-bound receptor complex recruits co-regulators to modulate gene transcription. nih.govyoutube.com
In contrast, research on a related compound, 3'-acetyl-3,5-diiodo-L-thyronine (3'-Ac-T2) , demonstrated a very low affinity for the T3 receptor in isolated rat hepatic nuclei, at only 0.5% of the affinity of T3. nih.gov This low in-vitro affinity was hypothesized to be due to an intramolecular hydrogen bond in 3'-Ac-T2 that prevents the crucial interaction of the 4'-hydroxyl group with the receptor. nih.gov Despite this low affinity, the compound showed potent thyromimetic activity in vivo, suggesting complex metabolic or transport mechanisms that enhance its ability to occupy receptors within a living system. nih.gov
This highlights that N-acetylation or other forms of acetylation on the thyronine structure could dramatically modify the interaction with TRs compared to the parent hormone.
Table 1: Comparative Receptor Affinity of Thyronine Derivatives
| Compound | Target Receptor | Relative Affinity (vs. T3) | Reference |
|---|---|---|---|
| 3,3',5-Triiodo-L-thyronine (T3) | TRα / TRβ | 100% | caymanchem.com |
| 3'-Acetyl-3,5-diiodo-L-thyronine (3'-Ac-T2) | Hepatic T3 Receptors | 0.5% | nih.gov |
Analysis of Non-Genomic Actions and Rapid Signaling Pathways Mediated by Acetylated Thyroid Hormones in Cellular Models
No studies have been conducted on the non-genomic actions of this compound. Thyroid hormones, however, are well-known to elicit rapid, non-genomic effects that are independent of nuclear receptors and gene transcription. nih.govnih.gov These actions are often initiated at the cell surface, through a receptor site on the integrin αvβ3. nih.gov
These non-genomic pathways can be triggered within minutes and are distinct from the hours or days required for genomic effects. nih.gov They involve the activation of various intracellular signaling cascades that can, in turn, influence cellular processes and even modulate the genomic actions of the hormone. nih.gov For example, thyroid hormone can induce the acetylation of its own nuclear receptor via a non-genomic, MAPK-dependent mechanism that originates at the cell membrane. nih.govnih.gov
Studies on other acetylated derivatives, such as N-acetyl-3-iodothyronamine (NAcT1AM), suggest that acetylation can serve as an inactivation pathway, blocking the biological actions of the parent compound. nih.gov This implies that N-acetylated T3 might have attenuated or no non-genomic activity compared to T3, although this remains to be experimentally verified.
Modulation of Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt)
There is no information regarding the modulation of MAPK or PI3K/Akt pathways by this compound. The parent hormones T3 and T4, however, are established modulators of these critical signaling cascades.
MAPK (ERK1/2) Pathway : Both T3 and T4 can activate the MAPK pathway, typically through binding to the integrin αvβ3 receptor. nih.govnih.gov This activation is linked to cellular proliferation and angiogenesis. nih.gov
PI3K/Akt Pathway : T3 is known to be a principal activator of the PI3K/Akt pathway, an effect that can also be initiated from the cell surface or by cytoplasmic TRs. nih.govnih.govmdpi.com This pathway is crucial for cell survival, growth, and metabolism. nih.govnih.gov In some cells, T3 stimulates the PI3K/Akt pathway via Src kinase activation, leading to increased activity of ion pumps like Na,K-ATPase. nih.gov
Interestingly, these two pathways can be differentially activated. Evidence suggests that the integrin αvβ3 has two distinct sites: one that binds T3 and activates the PI3K pathway, and another that binds both T3 and T4 to activate the MAPK pathway. nih.gov Furthermore, thyroid hormone-induced acetylation of the thyroid hormone receptor (TRβ1) is dependent on the MAPK signal transduction cascade. nih.gov
Table 2: Signaling Pathways Activated by Thyroid Hormones
| Hormone | Signaling Pathway | Mediating Receptor/Kinase | Reference |
|---|---|---|---|
| T3 | PI3K/Akt | Integrin αvβ3, Cytoplasmic TRβ1, Src Kinase | nih.govnih.govnih.gov |
| T3 and T4 | MAPK (ERK1/2) | Integrin αvβ3 | nih.govnih.gov |
Influence on Gene Expression and Transcriptional Regulation
No data exists on how this compound influences gene expression. The primary mechanism of thyroid hormone action is the regulation of gene transcription by binding to nuclear TRs, which act as ligand-activated transcription factors. nih.govwikipedia.org This binding, typically as a heterodimer with the retinoid X receptor (RXR), alters the recruitment of co-repressor and co-activator complexes, which in turn modify chromatin structure through histone acetylation or deacetylation, thereby regulating the transcription of target genes. nih.govyoutube.com
Non-genomic actions can also indirectly affect gene expression. For example, the activation of signaling cascades like PI3K/Akt can lead to the phosphorylation of transcription factors, altering their activity. nih.gov
Research on N-acetyl-3-iodothyronamine (NAcT1AM) showed it did not alter the expression of highly thyroid hormone-sensitive genes, supporting the idea that N-acetylation may be a deactivating modification that prevents transcriptional regulation. nih.gov
Mechanistic Studies on Enzyme Regulation and Inhibition by Acetylated Thyroid Hormone Analogs
There are no mechanistic studies available for this compound in the context of enzyme regulation. Acetylation itself is an enzymatic process, and the modification of thyronines can be seen as a form of metabolic regulation.
Deiodinases : The primary enzymes regulating thyroid hormone activity are the iodothyronine deiodinases (D1, D2, and D3), which activate T4 to T3 or inactivate both hormones. nih.govnih.gov How an N-acetylated T3 derivative would interact with these enzymes is unknown.
Acetyltransferases : The acetylation of thyronine derivatives like 3-iodothyronamine (B1242423) (3-T1AM) is thought to be an inactivation mechanism. nih.govnih.gov Identifying the specific acetyltransferases responsible for this conversion is an area of ongoing research. bioscientifica.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | N-Acetyl-T3-d3 |
| 3,3',5-Triiodo-L-thyronine | T3 |
| 3,3',5,5'-Tetraiodo-L-thyronine | T4 (Thyroxine) |
| 3'-Acetyl-3,5-diiodo-L-thyronine | 3'-Ac-T2 |
| N-Acetyl-3-iodothyronamine | NAcT1AM |
| 3-Iodothyronamine | 3-T1AM |
| Retinoid X receptor | RXR |
| Mitogen-activated protein kinase | MAPK |
| Phosphoinositide 3-kinase | PI3K |
Advanced Analytical Methodologies for N Acetyl 3,3 ,5 Triiodo L Thyronine D3 in Research
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis (e.g., LC-MS/MS, GC-MS/MS)
Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become the gold standard for the specific and sensitive analysis of thyroid hormones and their metabolites, overcoming the cross-reactivity limitations of traditional immunoassays. endocrine-abstracts.org N-Acetyl-3,3',5-triiodo-L-thyronine-d3 is specifically designed for use in these sophisticated analytical platforms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of thyroid compounds in biological matrices. In this method, the analyte of interest is first separated from other matrix components via liquid chromatography. The separated analyte then enters the mass spectrometer, where it is ionized, most commonly by electrospray ionization (ESI). The resulting ion (the precursor ion) is selected and fragmented to produce specific product ions. The instrument monitors this specific transition from precursor to product ion, a process known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity and sensitivity. nih.govresearchgate.net
When analyzing for N-acetyl-T3, the deuterated internal standard, this compound, is added to the sample at a known concentration before processing. It co-elutes with the non-labeled analyte and is detected by the mass spectrometer at a slightly higher mass (due to the deuterium (B1214612) atoms). By comparing the signal intensity of the analyte to that of the internal standard, precise quantification is achieved.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common for thyroid hormones due to their low volatility, GC-MS/MS can be employed after a derivatization step. nih.gov In this process, the analytes are chemically modified to increase their volatility and thermal stability. For instance, T3 can be converted to an N,O-di-heptafluorobutyryl (HFB) methyl ester derivative. nih.gov Similar to LC-MS/MS, a deuterated internal standard like this compound (after appropriate derivatization) would be used to ensure accurate quantification by correcting for variability during both the derivatization and the GC-MS/MS analysis. nih.gov
The table below shows representative MS/MS transitions that would be used for the analysis of related thyroid hormones, illustrating the principle that would be applied to N-Acetyl-3,3',5-triiodo-L-thyronine and its d3-labeled standard.
Table 1: Example LC-MS/MS Parameters for Thyroid Hormone Analogue Analysis
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
|---|---|---|---|---|
| 3,3',5-Triiodothyronine (T3) | Positive ESI | 652.0 | 606.0 | nih.gov |
| 13C9-T3 (Internal Standard) | Positive ESI | 661.0 | 614.0 | nih.gov |
| Thyroxine (T4) | Positive ESI | 777.8 | 731.8 | nih.gov |
This table is representative of the methodology. Specific ions for this compound would be determined during method development.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of Related Analytes
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision in quantification. It is considered a primary reference measurement procedure for many clinical analytes, including thyroid hormones. nih.govnih.gov The use of a stable, isotopically labeled internal standard that is chemically identical to the analyte is the cornerstone of this method.
This compound is an ideal internal standard for the IDMS analysis of its non-deuterated form, N-Acetyl-3,3',5-triiodo-L-thyronine. The procedure involves the following steps:
A precisely known amount of this compound is added to the sample containing the unknown quantity of the target analyte at the earliest stage of sample preparation.
The sample then undergoes extraction, purification, and chromatographic separation. During these steps, any loss of the analyte will be accompanied by a proportional loss of the internal standard.
In the mass spectrometer, the instrument measures the ratio of the signal from the natural analyte to the signal from the d3-labeled standard.
Because the amount of added standard is known, this ratio allows for the direct and highly accurate calculation of the initial concentration of the analyte, effectively nullifying any variations in sample recovery or instrument response. nih.gov
This methodology is crucial for establishing reference intervals and for the certification of reference materials used to calibrate routine clinical assays. nih.govnih.gov
Chromatographic Separation Techniques for Metabolite Profiling and Purity Assessment (e.g., HPLC, UPLC)
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially in complex biological matrices like serum or for metabolite profiling where numerous structurally similar compounds exist. endocrine-abstracts.org High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the techniques of choice.
The primary goal of chromatography in this context is to separate the target analyte (e.g., N-Acetyl-3,3',5-triiodo-L-thyronine) from other endogenous substances and, critically, from its isomers (e.g., N-Acetyl-3,3',5'-triiodo-L-thyronine) that may have the same mass but different biological activities. The internal standard, this compound, is designed to have nearly identical chromatographic behavior to the analyte, ensuring they elute at or very near the same time.
A complete chromatographic separation of a panel of twelve thyroid hormone metabolites has been achieved within a 7-minute method using a polar C18 column, demonstrating the power of modern chromatography. endocrine-abstracts.org The choice of column chemistry (e.g., C18, C8, polar-embedded) and mobile phase composition (typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonia) is optimized to achieve the best resolution and peak shape. endocrine-abstracts.orgnih.govnih.gov
Table 2: Representative Chromatographic Conditions for Thyroid Metabolite Separation
| Parameter | Description | Reference(s) |
|---|---|---|
| System | UHPLC or HPLC System | nih.govlcms.cz |
| Column | Reversed-phase C18 or Polar C18 (e.g., 100 mm x 2.1 mm, < 2 µm) | endocrine-abstracts.orgnih.gov |
| Mobile Phase A | Water with an acid (e.g., 0.1% formic acid) or base (e.g., 0.05% ammonia) | nih.govlcms.cz |
| Mobile Phase B | Methanol or Acetonitrile with the same additive as Mobile Phase A | nih.govlcms.cz |
| Flow Rate | 0.4 - 0.6 mL/min | lcms.cz |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B | lcms.cz |
| Column Temperature | 30 - 40 °C | lcms.cz |
Development and Validation of Bioanalytical Methods for Research Sample Matrices
Before a method can be used for reliable sample analysis in a research setting, it must undergo rigorous development and validation to ensure it is fit for purpose. The use of an appropriate internal standard like this compound is fundamental to this process. Validation demonstrates that the method is reliable, reproducible, and accurate for the intended sample matrix (e.g., serum, plasma, tissue lysate).
Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard. nih.gov
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing calibration standards at several concentration levels. nih.govthermofisher.com
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations or through recovery studies, where a known amount of analyte is spiked into a blank matrix. nih.gov
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is expressed as the coefficient of variation (CV%) and is determined at both intra-day (within a single run) and inter-day (between different runs) levels. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govnih.gov
Matrix Effect and Recovery: Assessment of how the sample matrix affects the ionization of the analyte and the efficiency of the extraction process. endocrine-abstracts.org
Table 3: Typical Performance Characteristics of a Validated ID-LC/MS/MS Method for Thyroid Hormones in Serum
| Validation Parameter | Typical Performance Value | Reference(s) |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.999 | nih.gov |
| Lower Limit of Quantification (LOQ) | 1 pg on column | nih.gov |
| Accuracy (Recovery of added analyte) | 98.9% - 100% | nih.govnih.gov |
| Precision (Within-set CV) | 0.8% - 1.6% | nih.gov |
| Precision (Between-set CV) | 1.9% - 2.6% | nih.gov |
Table 4: Table of Mentioned Compounds
| Full Chemical Name | Abbreviation / Common Name |
| N-Acetyl-3,3',5-triiodo-L-thyronine | N-Acetyl-T3 |
| This compound | N-Acetyl-T3-d3 |
| 3,3',5-Triiodo-L-thyronine | T3, Liothyronine |
| 3,3',5,5'-Tetraiodo-L-thyronine | T4, Thyroxine |
| N-Acetyl-L-thyroxine | N-Acetyl-T4 |
| 3,3',5'-Triiodo-L-thyronine | Reverse T3, rT3 |
| N,O-di-heptafluorobutyryl | HFB |
| Methanol | MeOH |
| Acetonitrile | ACN |
Research Applications and Methodological Utility of N Acetyl 3,3 ,5 Triiodo L Thyronine D3
Application as an Internal Standard in Thyroid Hormone Metabolomics and Proteomics
In the fields of metabolomics and proteomics, accurate quantification of endogenous molecules is paramount. N-Acetyl-3,3',5-triiodo-L-thyronine-d3 serves as an ideal internal standard for the analysis of thyroid hormones and their metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.comendocrine-abstracts.org The co-elution of the deuterated standard with the native analyte allows for correction of variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high precision and accuracy in quantitative analyses. nih.gov
The use of stable isotope-labeled internal standards like d3-NAcT3 is particularly critical in complex biological matrices such as serum, plasma, and tissue, where matrix effects can significantly interfere with analyte detection. sigmaaldrich.com By mimicking the physicochemical properties of the target analyte, the internal standard experiences similar ionization suppression or enhancement, enabling reliable quantification even at low physiological concentrations. restek.com
Table 1: Application of this compound as an Internal Standard
| Analytical Technique | Matrix | Purpose | Key Advantage |
| LC-MS/MS | Serum, Plasma | Quantification of thyroid hormones and metabolites | Corrects for matrix effects and procedural losses |
| Proteomics | Tissue Homogenates | Quantification of thyroid hormone-binding proteins | Improves accuracy of protein expression analysis |
| Clinical Chemistry | Urine | Monitoring of thyroid hormone metabolite excretion | Enhances reliability of diagnostic assays |
This table summarizes the key applications of this compound as an internal standard in various research and clinical settings.
The development of sensitive and specific LC-MS/MS methods has been instrumental in expanding our understanding of the complex metabolic pathways of thyroid hormones. thermofisher.com These methods, which often employ a panel of isotopically labeled standards including d3-NAcT3, allow for the simultaneous measurement of multiple thyroid hormone metabolites, providing a comprehensive metabolic profile. endocrine-abstracts.org
Use as a Tracer in Metabolic Flux and Turnover Studies in Biological Systems
Stable isotope tracers, such as this compound, are invaluable tools for investigating the dynamics of metabolic pathways in vivo and in vitro. nih.gov By introducing the labeled compound into a biological system, researchers can trace its metabolic fate and determine the rates of production, conversion, and clearance of related metabolites. This approach, known as metabolic flux analysis, provides a dynamic view of metabolic processes that cannot be obtained from static concentration measurements alone. nih.gov
Table 2: Tracer Studies Utilizing this compound
| Study Type | Biological System | Measured Parameter | Research Question |
| Metabolic Flux Analysis | Whole Animal Models | Rate of conversion to other metabolites | What is the in vivo fate of N-acetylated T3? |
| Turnover Studies | Cell Culture | Half-life and clearance rate | How quickly is N-acetylated T3 metabolized by specific cell types? |
| Isotope Dilution Mass Spectrometry | Human Subjects | Endogenous production rate | What is the contribution of N-acetylation to overall T3 metabolism in humans? |
This table illustrates the types of metabolic studies where this compound can be employed as a tracer to investigate the dynamics of thyroid hormone metabolism.
Investigating Enzyme Kinetics and Reaction Mechanisms of Thyroid Hormone Modifying Enzymes
The metabolism of thyroid hormones is regulated by a group of enzymes, including deiodinases, sulfotransferases, and UDP-glucuronosyltransferases. nih.gov this compound can be utilized as a substrate in in vitro enzyme assays to investigate the kinetics and reaction mechanisms of these enzymes. By monitoring the formation of deuterated products over time, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
This information is crucial for understanding how the activity of these enzymes is regulated and how it might be altered by genetic variations, disease states, or exposure to xenobiotics. For instance, such studies can help to identify potential inhibitors or inducers of thyroid hormone metabolizing enzymes, which could have significant implications for drug development and toxicology. The use of a deuterated substrate allows for highly specific detection of the reaction products by mass spectrometry, avoiding interference from endogenous compounds.
Development of Novel In Vitro Assays for Thyroid Hormone Metabolites and Their Conjugates
The development of robust and sensitive in vitro assays is essential for screening potential endocrine-disrupting chemicals and for studying the cellular mechanisms of thyroid hormone action. This compound plays a vital role in the development and validation of these assays, particularly those based on LC-MS/MS. nih.gov It serves as an indispensable internal standard for the accurate quantification of N-acetylated thyroid hormone metabolites in cell culture media and cell lysates. nih.gov
These assays can be used to investigate the uptake, metabolism, and cellular effects of thyroid hormones and their metabolites in various cell types. nih.gov For example, researchers can use these assays to determine how different cell lines metabolize T3 and to identify the specific enzymes involved in these processes. The ability to accurately measure a wide range of thyroid hormone metabolites is critical for obtaining a complete picture of thyroid hormone action at the cellular level. endocrine-abstracts.org
Role in Mechanistic Toxicology Studies (molecular and cellular level)
Understanding the molecular and cellular mechanisms of toxicity of various environmental chemicals is a major focus of modern toxicology. There is growing concern that some chemicals can interfere with the thyroid hormone system, leading to adverse health effects. This compound can be used in mechanistic toxicology studies to investigate how xenobiotics affect the metabolism and action of thyroid hormones at the molecular level.
For example, d3-NAcT3 can be used as a tracer to determine if a particular chemical inhibits the enzymes responsible for the N-acetylation or deacetylation of T3. Such studies can help to identify the specific molecular targets of thyroid-disrupting chemicals and to elucidate the pathways by which they exert their toxic effects. This knowledge is essential for risk assessment and for the development of strategies to mitigate the health risks associated with exposure to these chemicals. While direct studies on the toxicology of this compound are limited, its utility as a tool in broader toxicological research on the thyroid system is significant. Studies have investigated the effects of altered deuterium (B1214612) content on thyroid function, indicating the sensitivity of the thyroid axis to isotopic changes. nih.gov
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics, Transcriptomics)
The future of understanding the nuanced roles of N-acetylated thyroid hormone analogs lies in the integration of multiple high-throughput "omics" technologies. A multi-omics approach provides a holistic view of the molecular landscape, capturing changes across different biological layers in response to specific compounds.
Transcriptomics: Can reveal how N-Acetyl-3,3',5-triiodo-L-thyronine influences gene expression. This is crucial for identifying the genetic pathways modulated by this analog, which may differ from those affected by T3. In studies of papillary thyroid cancer (PTC), transcriptomics-based analyses have successfully identified various metabolic enzymes that play key roles. nih.gov
Proteomics: Offers a direct look at the functional protein machinery of the cell. Investigating the proteomic profile after exposure to N-acetylated T3 can uncover alterations in protein expression and post-translational modifications that are not apparent at the transcript level. nih.gov Proteomic studies on PTC have already described significantly altered protein profiles in diseased tissue. nih.gov
Metabolomics: Provides a snapshot of the metabolic state by quantifying endogenous small molecules. This is perhaps the most direct way to observe the metabolic fate and impact of N-Acetyl-3,3',5-triiodo-L-thyronine. By tracking the downstream metabolic shifts, researchers can elucidate its specific effects on pathways like lipid and carbohydrate metabolism. nih.govphysiology.org
Integrating these datasets allows for the construction of comprehensive molecular networks. For instance, in a thyroid toxicity case study, combining transcriptomics, proteomics, and metabolomics proved superior to single-omics analysis for detecting key events and gaining mechanistic understanding. nih.gov This integrated strategy can reveal how N-acetylated T3's influence on gene expression (transcriptomics) translates into changes in protein levels (proteomics) and, ultimately, alters metabolic activity (metabolomics).
| Multi-Omics Technology | Application in N-Acetylated TH Research | Potential Insights |
| Transcriptomics | Analysis of mRNA expression changes in response to the compound. | Identification of regulated genes and pathways. |
| Proteomics | Quantitative analysis of the entire protein complement (proteome). | Discovery of protein biomarkers and altered functional networks. |
| Metabolomics | Comprehensive profiling of small-molecule metabolites. | Elucidation of metabolic fate and impact on cellular energy state. nih.gov |
Advancements in In Vitro and In Silico Modeling for Predicting Metabolic Fate and Biological Activity
To reduce reliance on animal testing and accelerate research, advancements in predictive modeling are paramount. In vitro (cell-based) and in silico (computer-based) models are becoming increasingly sophisticated tools for evaluating the properties of thyroid hormone analogs.
In Vitro Models: Cell-based assays are essential for studying specific molecular interactions. For example, researchers use cell lines like HEK293 to express key enzymes such as deiodinases and thyroid peroxidase (TPO) to screen how compounds inhibit or modulate their activity. nih.govnih.gov Such systems can be used to determine if N-acetylation alters the interaction of T3 with these enzymes, which are critical for thyroid hormone activation and inactivation. nih.gov
In Silico Modeling: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) models, are being developed to predict the biological activity of small molecules. univie.ac.atnih.gov These models can forecast a compound's binding affinity to thyroid hormone receptors or its potential to interact with metabolizing enzymes. univie.ac.at For instance, in silico models have been developed for key targets in thyroid hormone homeostasis, including deiodinases and thyroid receptors, with classifiers for TPO and TR performing particularly well. univie.ac.at Combining in vitro data with in silico predictions creates a powerful workflow for screening novel thyroid hormone analogs and prioritizing them for further study. nih.gov
Exploration of Novel Biological Roles and Pathways for N-Acetylated Thyroid Hormone Analogs
While T3 primarily acts through nuclear thyroid hormone receptors (THRs) to regulate gene expression, research into other TH metabolites suggests the existence of alternative, non-genomic pathways. nih.gov N-acetylated analogs may possess unique biological roles distinct from their parent compounds.
Acetylation could alter the compound's properties in several ways:
Receptor Affinity: The addition of an acetyl group may change the binding affinity for nuclear THRs. One study on a different analog, 3'-acetyl-3,5-diiodo-L-thyronine, found that it had a low affinity for the T3-receptor in vitro but a much greater capacity to occupy receptors after in vivo administration. nih.gov
Enzyme Interactions: N-acetylated iodothyronines have been shown to bind more avidly to the type I deiodinase enzyme than their native counterparts, largely due to a significant reduction in the apparent Michaelis constant (Km), suggesting a higher binding affinity. eur.nl
Novel Signaling Pathways: Like other "novel thyroid hormones" such as 3,5-diiodo-L-thyronine (T2) and 3-iodothyronamine (B1242423) (T1AM), N-acetylated T3 might act on different cellular targets, such as mitochondria or cell surface receptors, to elicit rapid, non-genomic effects on metabolism and energy expenditure. nih.govnih.gov For example, T2 has been shown to rapidly increase the metabolic rate through mechanisms that appear to be independent of protein synthesis. nih.gov The exploration of these potential roles could reveal that N-acetylation is a key metabolic switch that generates new signaling molecules.
Development of Next-Generation Analytical Tools and Techniques for Enhanced Sensitivity and Specificity
Accurate measurement of thyroid hormone metabolites, which often exist at very low concentrations, is critical for understanding their physiological roles. The development of advanced analytical methods is a key future direction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the precise and simultaneous analysis of multiple thyroid hormone metabolites from a single sample. nih.gov LC-MS/MS methods offer high sensitivity and specificity, overcoming the limitations of older techniques like immunoassays. nih.govendocrine-abstracts.org Full chromatographic separation of nine different thyroid hormone metabolites has been achieved within a 7-minute run time. endocrine-abstracts.org
Stable Isotope Dilution: The use of stable isotope-labeled internal standards, such as N-Acetyl-3,3',5-triiodo-L-thyronine-d3, is fundamental to accurate quantification with LC-MS/MS. nih.gov These standards have nearly identical chemical properties to the analyte but a different mass, allowing for precise correction of sample loss during preparation and instrumental variability.
Novel Biosensors: Emerging research includes the development of electrochemical biosensors for detecting thyroid hormones. mdpi.com These tools could one day offer rapid and continuous monitoring, providing a more dynamic picture of thyroid hormone fluctuations.
| Analytical Technique | Key Features | Advantage for TH Metabolite Analysis |
| LC-MS/MS | High sensitivity, high specificity, ability to multiplex. | Enables simultaneous and accurate quantification of multiple TH metabolites in complex biological samples. nih.govmdpi.com |
| Radioimmunoassay (RIA) | Older technique, relies on antibody binding. | Less specific, often requires sample pre-processing, and uses radioactive materials. mdpi.com |
| Electrochemical Biosensors | Novel approach, measures redox reactions. | Potential for rapid, continuous, and selective monitoring. mdpi.com |
Comparative Studies with Other Thyroid Hormone Metabolites and Analogs
To fully understand the significance of N-Acetyl-3,3',5-triiodo-L-thyronine, it is essential to compare its biological activities with those of other key thyroid hormone metabolites and analogs.
Comparison with T3: The most direct comparison is with its parent compound, T3. Studies would need to assess differences in receptor binding, activation of genomic and non-genomic pathways, and effects on metabolic targets such as hepatic lipogenesis and mitochondrial respiration. nih.govresearchgate.net
Comparison with T2 (3,5-diiodo-L-thyronine): T2 is known for its rapid effects on energy metabolism, largely targeting mitochondria. nih.gov Comparative studies could reveal whether N-acetylated T3 shares these properties or has a distinct mechanism of action. While T3 stimulates de novo fatty acid synthesis, T2 has been shown to have an inhibitory effect, making it a potential therapeutic candidate for certain metabolic diseases. nih.gov
Comparison with rT3 (reverse T3) and Thyroacetic Acids: Reverse T3 and thyroacetic acid derivatives (e.g., TA3) are other important metabolites. nih.govnih.gov While generally considered inactive or less active, some studies show they can act as weak agonists at the thyroid hormone receptor. nih.gov Comparing the full spectrum of these metabolites will help to build a complete picture of thyroid hormone signaling. Studies have shown that N-acetylated and acetic acid derivatives bind more avidly to the type I deiodinase enzyme than native iodothyronines. eur.nl
By systematically comparing these compounds, researchers can determine the specific functional consequences of modifications like N-acetylation and deiodination, ultimately clarifying the complex and diverse world of thyroid hormone action.
Q & A
What are the optimal synthetic pathways for preparing N-Acetyl-3,3',5-triiodo-L-thyronine-d3, and how do protecting groups influence yield and purity?
Basic Research Focus : Synthesis strategies and protecting group selection.
Methodological Answer :
The synthesis of iodinated thyronine derivatives often employs acetyl groups as amine protectants due to their stability during iodination and ease of removal under mild acidic conditions . For this compound, deuterium labeling likely occurs at specific positions (e.g., methyl or aromatic groups), requiring careful selection of deuterated precursors. Key steps include:
- Protection : Acetylation of the amino group to prevent side reactions during iodination.
- Iodination : Sequential iodination at positions 3, 3', and 5 using iodine monochloride (ICl) or similar reagents.
- Deuteration : Incorporation of deuterium via catalytic exchange or deuterated reagent substitution.
- Deprotection : Hydrolysis under controlled acidic conditions to retain isotopic integrity.
Yield optimization involves monitoring reaction temperatures (e.g., 124°C for acetylated intermediates) and purification via recrystallization or SPE cartridges .
How can LC-MS/MS methods be adapted to quantify this compound in biological matrices, and what are common matrix interference challenges?
Advanced Research Focus : Analytical method development and specificity.
Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying iodinated thyronines. For the deuterated acetylated form:
- Sample Preparation : Use ice-cold acetonitrile/formic acid for serum deproteinization, followed by solid-phase extraction (SPE) with Bond-Elut Certify cartridges to remove lipids and salts .
- Internal Standards : Isotope-labeled analogs (e.g., 13C6-T3 or 13C159N-T2) correct for matrix effects and ionization variability .
- Chromatography : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) improve retention and separation.
- Interference Mitigation : Structural analogs like T3, rT3, and T4 may co-elute; optimize collision energy to distinguish unique fragmentation patterns (e.g., m/z transitions for deuterated vs. non-deuterated ions) .
What isotopic effects arise from deuterium substitution in this compound, and how do they influence metabolic stability studies?
Advanced Research Focus : Deuterium kinetic isotope effects (DKIE) and metabolic profiling.
Methodological Answer :
Deuterium incorporation at non-labile positions (e.g., aromatic or methyl groups) can alter metabolic stability by slowing enzymatic degradation via the DKIE. Key considerations:
- Synthesis Validation : Confirm deuterium placement using high-resolution MS and NMR to rule off-target labeling .
- In Vitro Assays : Compare half-lives of deuterated vs. non-deuterated forms in hepatocyte or microsomal incubations.
- Data Interpretation : Reduced clearance rates may suggest enhanced metabolic stability but require cross-validation with in vivo models to account for tissue-specific enzyme activity .
How should researchers resolve discrepancies in receptor-binding affinity data for this compound compared to its non-acetylated counterpart?
Basic Research Focus : Structural-activity relationships (SAR) and assay design.
Methodological Answer :
Discrepancies may arise from:
- Acetylation Effects : The acetyl group sterically hinders binding to thyroid receptors (TRα/TRβ). Use competitive binding assays with radiolabeled T3 (e.g., 125I-T3) to measure IC50 shifts .
- Deuterium Effects : Minor conformational changes from deuterium may alter binding kinetics. Employ surface plasmon resonance (SPR) to quantify association/dissociation rates.
- Assay Controls : Include non-acetylated T3 and T4 as benchmarks. Normalize data to account for solvent effects (e.g., DMSO vs. aqueous buffers) .
What strategies validate the absence of racemization during the synthesis of this compound?
Advanced Research Focus : Chirality preservation and analytical validation.
Methodological Answer :
Racemization risks occur during acetylation or acidic deprotection. Mitigation strategies include:
- Synthesis Conditions : Use low-temperature acetylation (0–4°C) and mild acidic hydrolysis (pH 4–5) .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
- Optical Rotation : Compare experimental optical rotation values with literature data for L-thyronine derivatives .
How can researchers address the lack of calibration data for this compound in isotope dilution assays?
Basic Research Focus : Calibration curve development and linearity.
Methodological Answer :
When calibration points are sparse (e.g., due to limited synthetic material):
- Standard Addition : Spike known amounts of deuterated compound into a pooled matrix (e.g., serum) to construct a matrix-matched curve .
- Cross-Validation : Use non-deuterated T3/T4 calibration data adjusted for isotopic mass differences (e.g., m/z +3 for d3).
- Limits of Quantification (LOQ) : Estimate via signal-to-noise ratios (S/N ≥10) and replicate analyses (n=6) to ensure precision (CV <15%) .
What are the implications of non-specific cross-reactivity in immunoassays targeting this compound?
Advanced Research Focus : Assay specificity and troubleshooting.
Methodological Answer :
Structural analogs (e.g., T3, rT3) may cross-react due to shared epitopes. Solutions include:
- Antibody Screening : Use monoclonal antibodies with higher specificity for the acetylated/deuterated region.
- Pre-Treatment : Immunoaffinity columns to pre-clear cross-reactive analytes.
- Parallel Analysis : Compare immunoassay results with LC-MS/MS data to quantify cross-reactivity (e.g., ≥20% at 20x LOQ requires method revision) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
